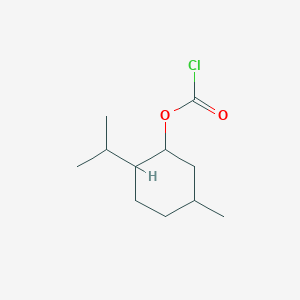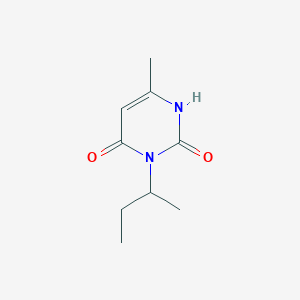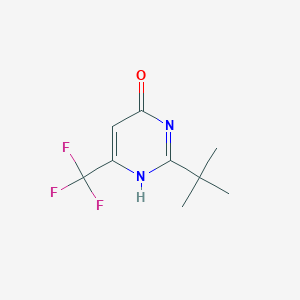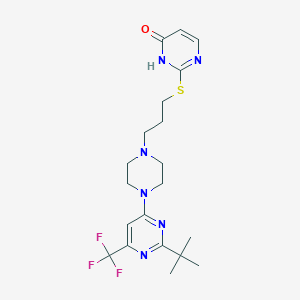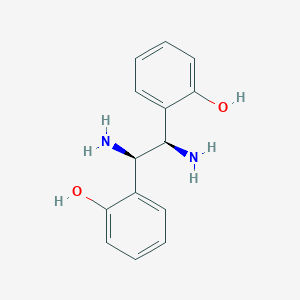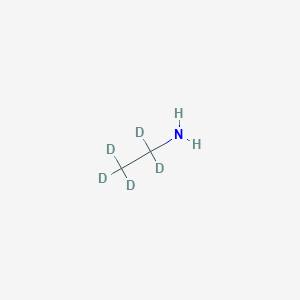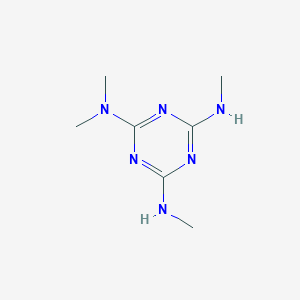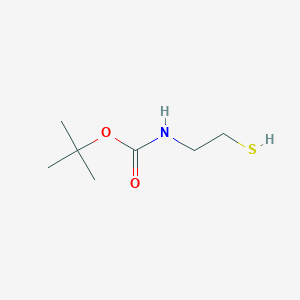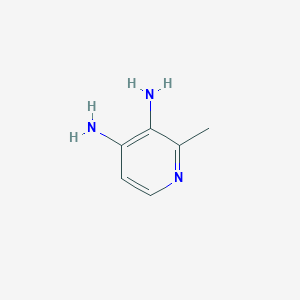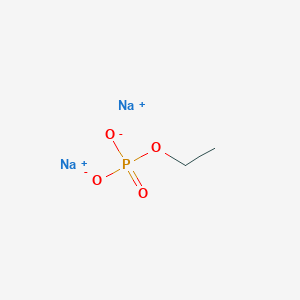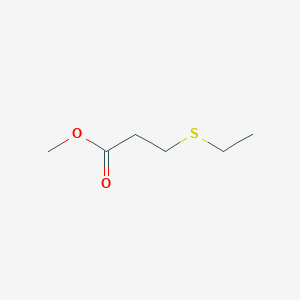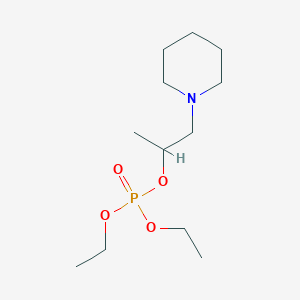
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate, also known as VX, is a potent organophosphate nerve agent that inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. VX was first synthesized in the late 1950s by British chemists and was developed as a chemical weapon by the United States and several other countries. Due to its high toxicity and persistence in the environment, VX is classified as a Schedule 1 chemical weapon under the Chemical Weapons Convention.
Mecanismo De Acción
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate exerts its toxic effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapses of the nervous system, resulting in overstimulation of the cholinergic receptors and ultimately leading to respiratory failure and death.
Biochemical and Physiological Effects
Exposure to Diethyl 1-piperidin-1-ylpropan-2-yl phosphate can cause a range of symptoms, including respiratory distress, convulsions, seizures, and death. Diethyl 1-piperidin-1-ylpropan-2-yl phosphate is highly toxic and persistent in the environment, making it a significant threat to public health and safety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has been used extensively in laboratory experiments to study its mechanism of action and potential antidotes and treatments. However, the use of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate in laboratory experiments is highly regulated and requires specialized equipment and expertise. Additionally, the toxicity and persistence of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate make it a challenging substance to work with, and precautions must be taken to ensure the safety of researchers and the environment.
Direcciones Futuras
Future research on Diethyl 1-piperidin-1-ylpropan-2-yl phosphate will likely focus on the development of more effective antidotes and treatments for exposure to Diethyl 1-piperidin-1-ylpropan-2-yl phosphate. Additionally, research on the environmental persistence of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate and its potential long-term effects on human health and the environment will be important areas of study.
Conclusion
In conclusion, Diethyl 1-piperidin-1-ylpropan-2-yl phosphate is a highly toxic organophosphate nerve agent that has been extensively studied for its potential use as a chemical weapon and its toxicological effects on humans and animals. Research on Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has focused on its mechanism of action, biochemical and physiological effects, and potential antidotes and treatments. While the use of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate in laboratory experiments is highly regulated and challenging, future research will likely focus on the development of more effective antidotes and treatments and the long-term effects of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate on human health and the environment.
Métodos De Síntesis
The synthesis of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate involves the reaction of diethylphosphorochloridate with 1-methylpiperidine to form diethyl 1-methylpiperidin-1-ylpropan-2-yl phosphate, which is then converted to Diethyl 1-piperidin-1-ylpropan-2-yl phosphate by treatment with concentrated hydrochloric acid. The synthesis of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate is a complex and hazardous process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has been extensively studied for its potential use as a chemical weapon and for its toxicological effects on humans and animals. Research on Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has focused on its mechanism of action, biochemical and physiological effects, and potential antidotes and treatments.
Propiedades
Número CAS |
15870-40-3 |
|---|---|
Fórmula molecular |
C12H26NO4P |
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
diethyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C12H26NO4P/c1-4-15-18(14,16-5-2)17-12(3)11-13-9-7-6-8-10-13/h12H,4-11H2,1-3H3 |
Clave InChI |
QOUGNHXZJRWYJO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC(C)CN1CCCCC1 |
SMILES canónico |
CCOP(=O)(OCC)OC(C)CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



